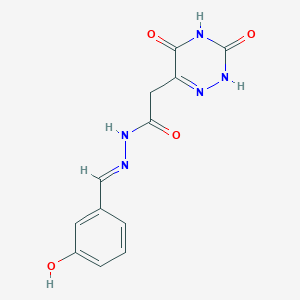

![molecular formula C21H24FN3O2 B5561708 4-[(dimethylamino)(4-fluorophenyl)acetyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5561708.png)

4-[(dimethylamino)(4-fluorophenyl)acetyl]-1-(4-methylphenyl)-2-piperazinone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to "4-[(dimethylamino)(4-fluorophenyl)acetyl]-1-(4-methylphenyl)-2-piperazinone" typically involves multiple steps, including condensation reactions, amidation, and modifications of the piperazine ring. For instance, the synthesis of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide derivatives has been reported, showcasing methodologies that may be relevant to our compound of interest (Walsh et al., 1990). These processes highlight the importance of precise reaction conditions and the use of specific reagents to achieve desired modifications on the piperazine scaffold.

Molecular Structure Analysis

The molecular structure of piperazine derivatives, including our compound, is critical in determining their chemical behavior and potential applications. X-ray diffraction studies and spectroscopic methods such as LCMS, NMR (both 1H and 13C), and IR spectroscopy are commonly used to characterize these compounds. For example, the structural elucidation of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate provided insights into its three-dimensional architecture, including weak intermolecular interactions and aromatic π–π stacking, which are significant for understanding the compound's chemical and physical properties (Sanjeevarayappa et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of "4-[(dimethylamino)(4-fluorophenyl)acetyl]-1-(4-methylphenyl)-2-piperazinone" and related compounds encompasses a range of reactions, including nucleophilic substitutions and ring-opening reactions. These reactions are pivotal in further modifying the compound for specific applications. For instance, novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have shown significant antibacterial and biofilm inhibition activities, indicating the potential for diverse chemical modifications and applications (Mekky & Sanad, 2020).

Wissenschaftliche Forschungsanwendungen

Antibacterial and Biofilm Inhibitory Properties

Novel bis(pyrazole-benzofuran) hybrids, possessing a piperazine linker, have been synthesized for their potent bacterial biofilm and MurB enzyme inhibitors. These compounds, including derivatives with a structure similar to "4-[(dimethylamino)(4-fluorophenyl)acetyl]-1-(4-methylphenyl)-2-piperazinone," showed excellent antibacterial efficacies and biofilm inhibition activities, surpassing reference antibiotics like Ciprofloxacin in certain cases. Their inhibitory activity against MurB enzyme, critical for bacterial cell wall biosynthesis, suggests their potential as novel antibacterial agents (Mekky & Sanad, 2020).

Plant Growth Regulation and Herbicidal Activity

Aryl(thio)carbamoyl derivatives of piperazines, including those related to the compound , have been evaluated as potential herbicides and plant growth regulators. These compounds exhibit significant herbicidal activity against certain plant species and demonstrate cytokinin-like activity, indicating their utility in agricultural applications (Stoilkova, Yonova, & Ananieva, 2014).

Synthesis and Characterization of Dihydropyrimidinone Derivatives

Dihydropyrimidinone derivatives containing a piperazine/morpholine moiety have been synthesized using an efficient method. These derivatives are of interest for their potential pharmacological properties, including their role in central nervous system (CNS) activities (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).

Antiallergy Activity

N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide derivatives have been synthesized and evaluated for their antiallergy activity. These compounds were tested in models relevant to allergic reactions, demonstrating potential as antiallergic agents despite some derivatives showing modest efficacy in specific assays (Walsh, Green, Franzyshen, Nolan, & Yanni, 1990).

Designer Drug Identification

The identification of new-type designer drugs, including piperazine derivatives, has been reported in illegal products. While not directly related to therapeutic applications, this research underscores the importance of chemical synthesis and analysis in identifying and controlling novel psychoactive substances (Uchiyama, Matsuda, Kawamura, Kikura-Hanajiri, & Goda, 2013).

Eigenschaften

IUPAC Name |

4-[2-(dimethylamino)-2-(4-fluorophenyl)acetyl]-1-(4-methylphenyl)piperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24FN3O2/c1-15-4-10-18(11-5-15)25-13-12-24(14-19(25)26)21(27)20(23(2)3)16-6-8-17(22)9-7-16/h4-11,20H,12-14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKKBOUGRUYQENU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CCN(CC2=O)C(=O)C(C3=CC=C(C=C3)F)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(Dimethylamino)(4-fluorophenyl)acetyl]-1-(4-methylphenyl)-2-piperazinone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-1,9-dioxaspiro[5.5]undec-4-yl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B5561628.png)

![2-(2-methoxyethyl)-9-(5-phenyl-1,2,4-oxadiazol-3-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5561648.png)

![N-{2-[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]ethyl}imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5561655.png)

![3-[2-[(3,4-dimethylphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5561662.png)

![2-{4-chloro-2-[(hydroxyimino)methyl]phenoxy}-N-(3-methylphenyl)acetamide](/img/structure/B5561676.png)

![1-[(4-methoxyphenyl)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5561683.png)

![N'-[2-(7-cyclopentyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)-2-oxoethyl]-N,N-dimethylurea](/img/structure/B5561689.png)

![N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]isoxazole-3-carboxamide](/img/structure/B5561704.png)

![ethyl (2-{[3-(4-methoxyphenyl)acryloyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5561712.png)

![4-[2-(1-azepanyl)-1-methyl-2-oxoethyl]-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5561722.png)

![N-[3-(1H-imidazol-1-yl)propyl]-5-oxoprolinamide](/img/structure/B5561730.png)